molecular formula C14H9F4NO B5557555 N-(2,6-difluorophenyl)-4,5-difluoro-2-methylbenzamide

N-(2,6-difluorophenyl)-4,5-difluoro-2-methylbenzamide

Cat. No. B5557555
M. Wt: 283.22 g/mol
InChI Key: UFASNKGCTSLXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related difluorobenzamide compounds often involves condensation reactions, fluorination, and hydrolysis steps. For example, 2,6-Difluorobenzamide was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, demonstrating a high yield and showcasing the environmental benefits of the process due to minimal pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

Molecular structure analysis of difluorobenzamide derivatives reveals the importance of fluorine in affecting molecular aggregation. Crystal structure analyses have shown that difluorobenzene groups can lead to shorter C–H⋯F contacts than normally expected, influencing the overall structural arrangement (P. Mocilac, I. A. Osman, J. Gallagher, 2016).

Chemical Reactions and Properties

Fluorinated benzamides have been studied for their reactivity and chemical properties. Iron-catalyzed, fluoroamide-directed C-H fluorination represents a significant advancement, showing broad substrate scope and functional group tolerance. This method highlights the chemoselective fluorine transfer to various C-H bonds without the need for noble metal additives (Brian J. Groendyke, Deyaa I. AbuSalim, S. Cook, 2016).

Physical Properties Analysis

Research into the physical properties of fluorinated amides, such as different polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, reveals significant insights. These studies have shown that short, linear C-H⋅⋅⋅F intermolecular interactions play a crucial role in the solid state, affecting mechanical properties like stiffness and hardness (P. Mondal, M. Kiran, U. Ramamurty, D. Chopra, 2017).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides are influenced by their molecular structure. Studies have shown that the presence of fluorine atoms can stabilize certain molecular conformations and affect the solvation and reactivity of these compounds. For example, N-(pyrimidin-2-yl)pentafluorobenzamide exhibits a mixture of cis and trans rotamers, with the conformational equilibrium being strongly solvent dependent (C. Forbes, A. Beatty, B. Smith, 2001).

Scientific Research Applications

Enhanced Ethene Oligomerization

The use of fluoro-substituted benzamides in catalysis is highlighted by the enhanced activity of vanadium(III) methyl derivatives in ethene oligomerization, demonstrating the potential of fluoro-substituted ligands in improving catalytic performance (Brussee et al., 2000).

Polymorph Characterization in Solid State

Research on fluorinated amides has led to the discovery of polymorphs that showcase the importance of C-H⋅⋅⋅F intermolecular interactions in the solid state, offering insights into materials science and crystal engineering (Mondal et al., 2017).

Amide-Directed C-H Fluorination

The development of a mild, amide-directed fluorination method for benzylic, allylic, and unactivated C-H bonds using iron showcases the utility of N-fluoro-2-methylbenzamides in organic synthesis and pharmaceutical research (Groendyke et al., 2016).

Aggregation and Complex Disorder Analysis

Studies on difluorobenzene groups have advanced understanding of molecular aggregation and complex disorder, particularly in relation to fluorine's role in these processes, providing valuable information for the design of novel materials (Mocilac et al., 2016).

Synthesis and Characterization of Novel Polymers

The synthesis of new diamines and their polymerization with various dianhydrides to create soluble and thermally stable polyimides illustrates the application of fluorinated benzamides in creating advanced polymeric materials (Butt et al., 2005).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4,5-difluoro-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c1-7-5-11(17)12(18)6-8(7)14(20)19-13-9(15)3-2-4-10(13)16/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFASNKGCTSLXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4,5-difluoro-2-methylbenzamide

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